

pazopanib structure-activity relationship

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Compound Focus: Pazopanib

CAS No.: 444731-52-6

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Chemistry and Mechanism of Action

Pazopanib is a synthetic indazolyl pyrimidine with the chemical name 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide monohydrochloride [1] [2].

Its mechanism of action is characterized by:

- **ATP-Competitive Inhibition:** An adenosine triphosphate (ATP)-like component of its structure forms hydrogen bonds with the intracellular domain of tyrosine kinase receptors, competing with ATP and inhibiting receptor activation [1].
- **Multi-Targeted Inhibition:** It is a potent, selective pan-inhibitor of:
 - Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3)
 - Platelet-Derived Growth Factor Receptors (PDGFR- α , - β)
 - Stem cell factor receptor (c-Kit)
 - Fibroblast Growth Factor Receptors (FGFR-1 and -3)
 - Colony-stimulating factor-1 receptor (c-fms) [3] [1] [2]

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) against its primary targets, demonstrating potent activity against VEGFRs [3] [1].

Target	Reported IC ₅₀ (nM)
VEGFR-1	10

Target	Reported IC ₅₀ (nM)
VEGFR-2	30 (7-21 in cell-based assays)
VEGFR-3	47
PDGFR-β	84
c-Kit	74
FGFR-1	140
c-fms	146

Table: In vitro potency of **pazopanib** against its primary kinase targets. Lower IC₅₀ indicates greater potency.

Primary Signaling Pathways and Experimental Evidence

Pazopanib exerts its anti-tumor effects primarily by inhibiting angiogenic signaling and also has direct anti-proliferative effects on certain tumor cells.

Diagram: **Pazopanib** inhibits key receptor tyrosine kinases, blocking the downstream Raf-MEK-ERK pathway and processes like proliferation and angiogenesis.

Key Experimental Findings

- In Vitro Cell Proliferation:** **Pazopanib** selectively inhibited VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ of 21 nM [3] [1].
- In Vivo Anti-Tumor Activity:** In mouse xenograft models, **pazopanib** showed dose-dependent tumor growth inhibition across various cancer types (colon, melanoma, prostate, renal, breast, lung). Notably, it achieved **77% growth inhibition in renal cell carcinoma (RCC) xenografts at 10 mg/kg/day and complete cytostasis at 100 mg/kg/day** [3].

- **Direct Anti-Proliferative Action:** Beyond anti-angiogenesis, **pazopanib** directly targets and inhibits **v-raf murine sarcoma viral oncogene homolog B (B-Raf)**, a key component of the Raf-MEK-ERK pathway. This mechanism contributed to inhibiting brain metastasis growth in a human breast cancer cell line (231-BR-HER2) harboring B-Raf mutations [1].

Key Experimental Protocols for Profiling

The activity profile of **pazopanib** was established using standard biochemical and cellular techniques.

Assay Type	Description	Key Outcome for Pazopanib
Kinase Assay (Biochemical)	Measures direct inhibition of purified kinase protein enzymatic activity.	Determination of IC ₅₀ values against VEGFR-1/-2/-3, PDGFR, c-Kit, etc. [1].
Cell-Based Phosphorylation Assay (e.g., HUVEC)	Inhibits ligand-induced autophosphorylation of VEGFR-2 in human umbilical vein endothelial cells.	Confirmed potent cellular activity (IC ₅₀ ~7 nM for VEGFR-2 phosphorylation) [3] [1].
Cell Proliferation Assay (e.g., HUVEC)	Inhibits VEGF-induced proliferation of endothelial cells.	IC ₅₀ of 21 nM, demonstrating functional anti-angiogenic effect [3].
In Vivo Xenograft Studies	Oral administration to immunocompromised mice implanted with human tumor cells.	Evaluated dose-dependent tumor growth inhibition and established efficacious plasma concentrations [3] [1].

Table: Core experimental methodologies used to characterize **pazopanib**'s structure-activity relationship.

Conclusion and Research Context

The structure-activity relationship of **pazopanib** demonstrates how a rationally designed, ATP-competitive small molecule targeting a specific spectrum of kinases (primarily VEGFRs) can yield potent anti-angiogenic

and direct anti-tumor efficacy [3] [1]. This profile has established its clinical utility in advanced renal cell carcinoma and soft tissue sarcoma [2].

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